molecular formula C8H13ClN2O B12308011 3-(1,2-Oxazol-4-yl)piperidine hydrochloride

3-(1,2-Oxazol-4-yl)piperidine hydrochloride

Cat. No.: B12308011
M. Wt: 188.65 g/mol
InChI Key: ZJMUFPFCTFTONN-UHFFFAOYSA-N
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Description

It is a heterocyclic compound containing both an oxazole and a piperidine ring, which contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride typically involves the reaction of piperidine with an oxazole derivative under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-4-yl)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to different piperidine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole or piperidine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of piperidine derivatives .

Scientific Research Applications

3-(1,2-Oxazol-4-yl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Oxazol-3-yl)piperidine hydrochloride: Similar in structure but with different positioning of the oxazole ring.

    3-(1,2-Oxazol-3-yl)piperidine hydrochloride: Another isomer with a different arrangement of atoms.

    (2S)-2-(1,2-Oxazol-3-yl)piperidine hydrochloride: A stereoisomer with distinct spatial configuration

Uniqueness

3-(1,2-Oxazol-4-yl)piperidine hydrochloride is unique due to its specific arrangement of the oxazole and piperidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

4-piperidin-3-yl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-2-7(4-9-3-1)8-5-10-11-6-8;/h5-7,9H,1-4H2;1H

InChI Key

ZJMUFPFCTFTONN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CON=C2.Cl

Origin of Product

United States

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